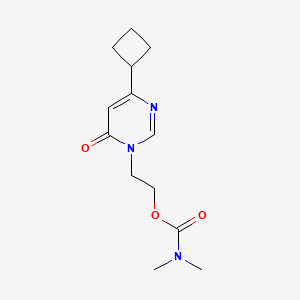![molecular formula C15H24N2O2S2 B7663304 1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine](/img/structure/B7663304.png)
1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is commonly referred to as PMSPP and belongs to the class of piperazine derivatives. The purpose of
Wirkmechanismus
The mechanism of action of PMSPP is not fully understood. However, it is believed that PMSPP acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. PMSPP has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
PMSPP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. PMSPP has also been shown to reduce anxiety and depression-like behavior in animal models. In addition, PMSPP has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PMSPP in lab experiments is its relatively simple synthesis method. PMSPP is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using PMSPP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for research on PMSPP. One area of interest is the potential use of PMSPP in the treatment of chronic pain conditions such as fibromyalgia and chronic back pain. Another area of interest is the potential use of PMSPP in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of PMSPP and its potential therapeutic applications.
Synthesemethoden
The synthesis method of PMSPP involves the reaction of 2-methylsulfonylphenylmagnesium bromide with 1-methyl-4-piperidone in the presence of copper iodide and triphenylphosphine. The resulting intermediate is then reacted with 3-chloro-1-propanethiol to obtain PMSPP. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
PMSPP has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. PMSPP has also been studied for its potential use in the treatment of anxiety, depression, and neuropathic pain. In addition, PMSPP has been investigated for its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S2/c1-16-9-11-17(12-10-16)8-5-13-20-14-6-3-4-7-15(14)21(2,18)19/h3-4,6-7H,5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHUWZWLPCHFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCSC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663226.png)
![(2-Hydroxy-4-nitrophenyl)-[4-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7663230.png)

![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
![N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7663251.png)
![N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663252.png)

![3-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl]-6-methylpyrimidin-4-one](/img/structure/B7663267.png)


![2,6-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide](/img/structure/B7663296.png)
![4-fluoro-3,5-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide](/img/structure/B7663305.png)
![N,N-dimethyl-2-[4-[(2-methylfuran-3-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7663313.png)
![N-[3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]methanesulfonamide](/img/structure/B7663321.png)
